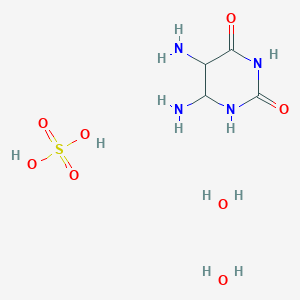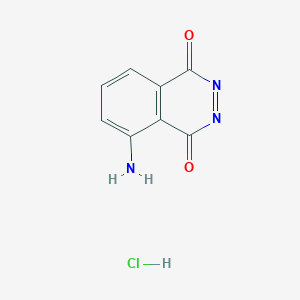
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is an organic compound with potential applications in various scientific fields. It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, scalability, and reproducibility of the compound.
化学反応の分析
Types of Reactions
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-Formyl-4-oxo-4H-chromen-7-yl) acetate: A structurally similar compound with a different degree of saturation in the chromene ring.
(3-Formyl-4-oxo-4H-chromen-6-yl) acetate: Another analog with a different substitution pattern on the chromene ring.
Uniqueness
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is unique due to its specific structural features, including the hexahydrochromene ring system and the presence of both formyl and acetate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
(3-formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate |
InChI |
InChI=1S/C12H14O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h5-6,9-11H,2-4H2,1H3 |
InChIキー |
DDXUBLUNVVQNOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC2C(C1)OC=C(C2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
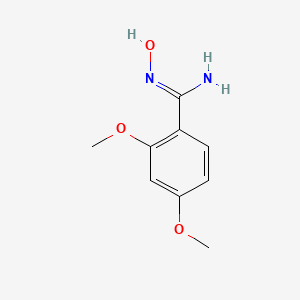
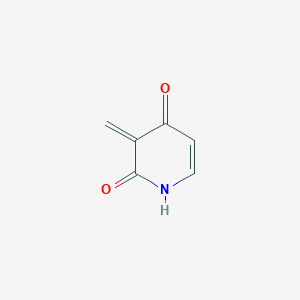

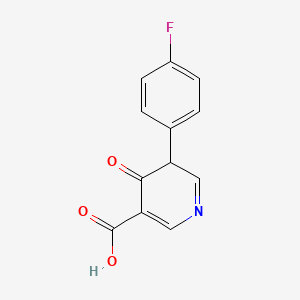
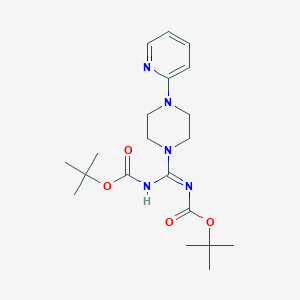
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)


